2,4,6-Trichloro-3,4-dihydroquinazoline

Description

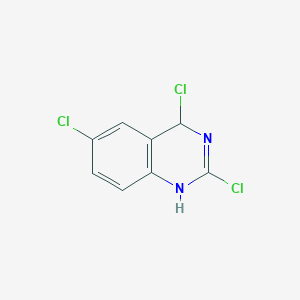

2,4,6-Trichloro-3,4-dihydroquinazoline is a halogenated heterocyclic compound featuring a dihydroquinazoline core substituted with three chlorine atoms at positions 2, 4, and 4. The dihydroquinazoline scaffold is known for its versatility in medicinal and agrochemical applications due to its ability to interact with biological targets such as enzymes and receptors . The trichloro substitution pattern enhances its electrophilicity and reactivity, making it a candidate for further functionalization in synthetic chemistry .

Key synthetic routes involve the use of triflic anhydride (Tf2O) and chlorinated precursors, as demonstrated in protocols yielding 60% isolated product under optimized conditions . Biologically, this compound has shown notable biting deterrent activity against Aedes aegypti mosquitoes (PNB = 0.75 at 25 nmol/cm²) and larvicidal effects, though its efficacy remains lower than DEET (PNB = 0.89) .

Properties

IUPAC Name |

2,4,6-trichloro-1,4-dihydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYURQZWWOOCRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(N=C(N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672133 | |

| Record name | 2,4,6-Trichloro-1,4-dihydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060795-17-6 | |

| Record name | 2,4,6-Trichloro-1,4-dihydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyanuric Chloride Catalysis | 2-aminobenzamide, aldehydes, TCT | 80 °C, water, 8-20 min | 82–98 | Eco-friendly, mild, high yield |

| One-Pot Oxidative Ugi/Aza-Wittig | Iminophosphoranes, tetrahydroisoquinolines, acids, DEAD | Mild, one-pot | Moderate-Good | Tandem reaction, operationally simple |

| 2,4,6-Trichlorobenzene Hydrazine Synthesis | 2,4,6-trichloroaniline, ketazine, water | 100–130 °C, vacuum distillation | >90 | Industrial scale, environmentally sound |

| Classical Niementowski’s Method | Substituted anthranilic acid, formamide | 125–130 °C | Variable | Traditional, adaptable |

| GO Nanosheets and Oxone Catalysis | Anthranilamide, aldehydes/ketones, GO nanosheets, oxone | Room temp to 60 °C, aqueous | Good | Green chemistry approach |

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-3,4-dihydroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Chlorine or other halogens can be used for further substitution reactions.

Major Products Formed:

Oxidation: Formation of quinazoline-2,4,6-trione.

Reduction: Production of this compound derivatives.

Substitution: Introduction of additional functional groups, leading to various derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Inhibition of Cathepsin D

One of the significant applications of 2,4,6-Trichloro-3,4-dihydroquinazoline is its role as an inhibitor of cathepsin D, a protease involved in various physiological and pathophysiological processes. Research indicates that compounds derived from this quinazoline can be utilized to treat conditions associated with cathepsin D activity, such as non-inflammatory arthropathy and arthritis . These conditions are prevalent among the elderly and can lead to significant morbidity due to joint pain and functional impairment.

1.2 Anticancer Properties

The compound has also been studied for its anticancer properties. Quinazoline derivatives have shown promise in inhibiting epidermal growth factor receptor (EGFR) autophosphorylation, a critical pathway in many cancers. For instance, derivatives of quinazoline have demonstrated potent antitumor activity with IC50 values in the nanomolar range . This suggests that this compound could be a scaffold for developing new anticancer agents targeting EGFR.

1.3 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. Compounds synthesized from this class have shown significant antibacterial and antifungal activities against various pathogens . The presence of chloro substituents in the structure appears to enhance these activities, making it a candidate for developing new antimicrobial agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods involving cyclization reactions of appropriate precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. For example:

| Substituent | Activity | Notes |

|---|---|---|

| Chlorine | Increased antimicrobial activity | Enhances interaction with microbial targets |

| Alkyl groups | Variable effects on solubility | Can improve bioavailability |

Research has shown that modifications at specific positions on the quinazoline ring can significantly impact its biological activity .

Case Studies

3.1 Cathepsin D Inhibition Study

A study published in a patent document detailed the synthesis of various 3,4-dihydroquinazoline derivatives and their evaluation as cathepsin D inhibitors. The results indicated that these compounds could effectively reduce pain and inflammation associated with joint diseases by inhibiting cathepsin D activity .

3.2 Anticancer Activity Evaluation

In another research effort, a series of quinazoline derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The study reported that several derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism by which 2,4,6-Trichloro-3,4-dihydroquinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Findings :

- The trichloro substitution in 1c confers superior biting deterrent and larvicidal activities compared to dichloro (2b) or nitro-substituted (1e) analogues .

- Activity correlates with electronegativity and steric effects, as chlorine atoms enhance molecular interactions with mosquito olfactory receptors.

Functional Analogues: Trichloro-Containing Compounds

2,4,6-Trichloro-1,3,5-Triazine (TCT)

- Structure : A triazine core with three chlorine atoms.

- Applications : Used as a trifunctional linker in peptide synthesis due to orthogonal reactivity with nucleophiles .

- Comparison : Unlike this compound, TCT lacks a fused benzene ring, reducing its planar rigidity but increasing versatility in stepwise substitutions .

1,3,5-Trichloroisocyanuric Acid

- Structure : A triazinane-trione core with three chlorines.

- Applications : Oxidizing agent and disinfectant.

Biological Activity

2,4,6-Trichloro-3,4-dihydroquinazoline is a compound of interest due to its potential biological activities. The quinazoline scaffold has garnered attention for its diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline ring system with three chlorine substituents at the 2, 4, and 6 positions. The presence of these chlorines may influence its reactivity and biological interactions.

Anticancer Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain dihydroquinazoline derivatives can act as potent inhibitors of T-type calcium channels, which are implicated in cancer cell proliferation. A notable study found that 2-thio-3,4-dihydroquinazoline derivatives demonstrated cytotoxic effects against lung cancer (A549) and colon cancer (HCT-116) cell lines with IC50 values of 5.0 µM and 6.4 µM respectively . This suggests that modifications to the quinazoline structure can enhance its anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been extensively studied. A review highlighted that various synthesized quinazolines demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structural variations in these compounds were shown to affect their antimicrobial profiles significantly. For example, compounds with specific substituents on the phenyl ring exhibited enhanced activity compared to others.

Enzyme Inhibition

This compound derivatives have also been investigated for their ability to inhibit key enzymes involved in disease processes. Notably, some derivatives have shown potential as inhibitors of tyrosine kinases and other cellular phosphorylation pathways . This property could be leveraged for therapeutic applications in diseases characterized by aberrant kinase activity.

Study on Cytotoxicity

A study focused on the synthesis of new 2-amino-3,4-dihydroquinazoline derivatives revealed their dual biological activity as T-type calcium channel blockers and cytotoxic agents . Among these compounds, one exhibited an impressive 83% inhibition of Ca currents at a concentration of 10 µM.

Antimicrobial Evaluation

Another investigation into the antimicrobial activity of new quinazoline derivatives found that specific compounds exhibited broad-spectrum activity against various bacterial strains . The results indicated that substituents significantly influenced the antibacterial efficacy.

Table 1: Biological Activity Summary of this compound Derivatives

| Activity Type | Tested Compounds | IC50 Values (µM) | Remarks |

|---|---|---|---|

| Anticancer | 2-thio-3,4-dihydroquinazoline | 5.0 (A549) | Potent inhibitor of T-type calcium channels |

| 6.4 (HCT-116) | Significant cytotoxic effects | ||

| Antimicrobial | Various quinazoline derivatives | - | Broad-spectrum activity against bacteria |

| Enzyme Inhibition | Tyrosine kinase inhibitors | - | Potential therapeutic applications |

Q & A

Basic Research Questions

Q. What are effective synthetic methodologies for preparing 2,4,6-Trichloro-3,4-dihydroquinazoline derivatives?

- Methodological Answer :

- One-pot synthesis : Utilize hydrazide precursors in refluxing DMSO (18 hours), followed by ice-water quenching and crystallization (water-ethanol), achieving ~65% yields for structurally analogous heterocycles .

- Cross-coupling reactions : Employ PdCl₂(PPh₃)₂ and PCy₃ catalysts with K₂CO₃ as a base in dioxane-water systems for regioselective functionalization. This method has been validated for introducing alkynyl and aryl groups to quinazoline cores .

Q. What safety precautions are critical when handling trichlorinated heterocycles like this compound?

- Methodological Answer :

- Acute toxicity : For structurally similar trichloro-triazines, LD₅₀ values in rats are 315 mg/kg (oral) and LC₅₀ of 150 mg/l (inhalation). Always use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact .

- Waste disposal : Follow OSHA HCS guidelines for chlorinated compounds, including segregation from food/feed and neutralization before disposal .

Q. How should researchers characterize newly synthesized dihydroquinazoline derivatives?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR (300–500 MHz) in CDCl₃ to resolve aromatic protons and substituent effects. HRMS (ESI) with <5 ppm mass accuracy confirms molecular formulas .

- Crystallography : Recrystallize from ethanol-water mixtures to obtain single crystals for X-ray diffraction, ensuring purity (>95%) via melting point analysis (e.g., 141–143°C for analogous triazoles) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during multi-step functionalization of this compound?

- Methodological Answer :

- α-Nitrogen effect : The 4-position is more reactive due to electron withdrawal by adjacent nitrogen atoms. Prioritize substitutions here first (e.g., Sonogashira coupling) before modifying C6/C8 positions .

- Catalyst optimization : Adjust ligand ratios (e.g., PCy₃:PdCl₂) and reaction temperatures to suppress competing pathways. Monitor progress via TLC (toluene-hexane systems, Rf 0.20–0.38) .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

- Methodological Answer :

- Isotopic labeling : Use ¹³C/¹⁵N-labeled precursors to distinguish overlapping signals in NMR. For example, deuterated solvents (CDCl₃) enhance resolution of quinazoline protons .

- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) to confirm assignments .

Q. How can biological activity screening be designed for this compound analogs?

- Methodological Answer :

- Antitumor assays : Use MTT protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Reference studies on trisubstituted quinazolines showing activity at 10–50 µM .

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C2/C6 to enhance binding to kinase targets. Test solubility in DMSO/PBS for in vitro models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.